5-Fluoro-2-Tetralone

CAS No.: 548771-68-2

Cat. No.: VC2347053

Molecular Formula: C10H9FO

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 548771-68-2 |

|---|---|

| Molecular Formula | C10H9FO |

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 5-fluoro-3,4-dihydro-1H-naphthalen-2-one |

| Standard InChI | InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 |

| Standard InChI Key | DAHDFURQTOLYBB-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)C=CC=C2F |

| Canonical SMILES | C1CC2=C(CC1=O)C=CC=C2F |

Introduction

Physical and Chemical Properties

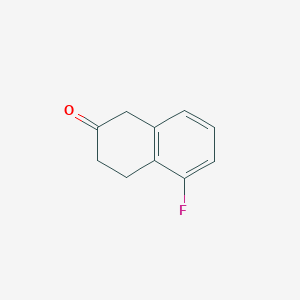

5-Fluoro-2-Tetralone is a synthetic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . Its IUPAC name is 5-fluoro-3,4-dihydro-1H-naphthalen-2-one . The compound features a bicyclic system with a fluorine substitution that enhances its lipophilicity, aiding in crossing biological membranes.

The structure of 5-Fluoro-2-Tetralone can be represented by the following identifiers:

The compound consists of a tetralone core with a fluorine atom attached at the 5-position, creating a unique electronic configuration that influences its chemical behavior and biological interactions. This specific structural arrangement contributes to its versatility in various chemical reactions and applications.

Synthesis and Preparation Methods

The synthesis of 5-Fluoro-2-Tetralone can be accomplished through several methodologies, suitable for both laboratory and industrial applications. One common synthetic route involves the fluorination of 2-tetralone using fluorinating agents such as Selectfluor.

Laboratory-Scale Synthesis

In laboratory settings, the synthesis typically proceeds under mild conditions to yield the desired product with high purity. The reaction involves selective fluorination at the 5-position of the tetralone ring, which requires careful control of reaction parameters to ensure regioselectivity.

Industrial-Scale Production

For industrial applications, more scalable methods are employed, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize process efficiency, which is crucial for commercial production.

The synthesis methods for 5-Fluoro-2-Tetralone highlight the importance of regioselective fluorination in creating this valuable chemical building block, which serves as an intermediate in numerous chemical and pharmaceutical applications.

Chemical Reactivity

5-Fluoro-2-Tetralone demonstrates versatile chemical reactivity, making it valuable in organic synthesis. The compound can undergo various transformations, enabling the creation of more complex molecular structures.

Oxidation Reactions

The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. These oxidation reactions are important for modifying the functionality of the molecule for specific applications.

Reduction Reactions

Reduction of 5-Fluoro-2-Tetralone can be achieved using reducing agents such as sodium borohydride, resulting in the formation of 5-fluoro-2-tetralol. This transformation creates an alcohol functional group that can serve as a precursor for further chemical modifications.

Substitution Reactions

Research Applications

5-Fluoro-2-Tetralone has found applications across multiple scientific disciplines, serving as a valuable tool in various research endeavors.

In Chemistry

In chemistry, the compound serves as an important building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals. The fluorine substitution provides unique electronic effects that can be exploited in designing molecules with specific properties.

In Biology

Biological research utilizes 5-Fluoro-2-Tetralone to investigate the effects of fluorine substitution on biological activity and metabolic pathways. The compound helps researchers understand how fluorination affects interactions with biological targets, informing drug design strategies.

In Pharmaceutical Development

The compound plays a crucial role in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic drugs . Its fluorinated structure contributes to enhanced pharmacokinetic properties in drug candidates, including improved metabolic stability and bioavailability.

In Material Science

In material science, 5-Fluoro-2-Tetralone is used in the production of specialty polymers and coatings, enhancing their chemical resistance and durability . The fluorine atom contributes unique properties to materials, making them more resistant to degradation.

The diverse applications of 5-Fluoro-2-Tetralone across multiple fields highlight its versatility as a chemical entity with significant research value.

Biological Activities

5-Fluoro-2-Tetralone exhibits remarkable biological activities that have been documented in various research studies, positioning it as a compound of interest in pharmaceutical development.

Anticancer Properties

Research indicates that 5-Fluoro-2-Tetralone inhibits cancer cell proliferation through mechanisms involving DNA damage response pathways. Studies have demonstrated significant cytotoxicity in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. Its derivatives are being evaluated in clinical trials for potential treatment of breast cancer and other solid tumors.

Anti-inflammatory and Analgesic Effects

The compound exhibits anti-inflammatory properties, suggesting potential applications in treating pain and inflammatory disorders . Its interaction with neurotransmitter systems indicates possible uses in neurological treatments, expanding its therapeutic potential beyond oncology.

Enzyme Inhibition

5-Fluoro-2-Tetralone has been shown to inhibit key enzymes involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapies. This enzyme inhibition activity contributes to its potential as a lead compound in drug discovery programs.

The table below summarizes the biological activities of 5-Fluoro-2-Tetralone based on research findings:

These biological activities highlight the potential of 5-Fluoro-2-Tetralone as a starting point for the development of new therapeutic agents with diverse applications in medicine.

Mechanism of Action

DNA Damage Response Activation

The compound activates pathways leading to apoptosis and DNA repair mechanisms, thereby inhibiting tumor growth. This activation of DNA damage response represents a significant mechanism through which the compound exerts its anticancer effects.

Enhanced Binding Affinity

The fluorine atom in 5-Fluoro-2-Tetralone enhances its binding affinity to specific enzymes and receptors, which can modulate various biochemical pathways related to inflammation and cancer cell survival. This enhanced binding is due to the unique electronic effects of fluorine, which alters the electron distribution within the molecule.

Metabolic Pathway Modulation

Studies indicate that fluorine substitution affects metabolic pathways, influencing the compound's biological activity and therapeutic potential. This modulation of metabolic processes can lead to altered cell behavior, contributing to the observed biological effects.

The mechanism of action of 5-Fluoro-2-Tetralone illustrates how strategic fluorination can fundamentally alter the biological behavior of a molecule, creating opportunities for therapeutic intervention across multiple disease states.

Comparative Analysis with Related Compounds

5-Fluoro-2-Tetralone can be compared with structurally similar compounds to understand the specific effects of fluorine substitution on chemical and biological properties.

Comparison with Non-fluorinated Analogs

The non-fluorinated analog, 2-Tetralone, lacks the unique properties conferred by the fluorine atom, resulting in different reactivity patterns and biological activities. This comparison highlights how a single atomic substitution can significantly alter a compound's behavior.

Comparison with Other Halogenated Analogs

Other halogenated analogs, such as 5-Chloro-2-Tetralone and 5-Bromo-2-Tetralone, exhibit different reactivity and biological activity profiles due to the specific properties of each halogen . These differences stem from the varying electronegativity, size, and polarizability of the different halogens.

Positional Isomers

Positional isomers, such as 6-Fluoro-2-tetralone, demonstrate how the position of fluorine substitution affects the compound's properties and applications . Each positional isomer presents a unique electronic distribution, influencing both chemical reactivity and biological interactions.

The table below compares 5-Fluoro-2-Tetralone with related compounds:

This comparative analysis demonstrates how strategic modifications to the tetralone scaffold can create a family of related compounds with distinct properties, expanding the chemical space available for research and development.

Current Research and Future Prospects

Current research on 5-Fluoro-2-Tetralone continues to expand our understanding of its potential applications and properties. The compound's unique structure and reactivity make it a subject of ongoing interest in multiple research fields.

Advances in Synthetic Methodologies

Researchers are developing more efficient and sustainable methods for synthesizing 5-Fluoro-2-Tetralone, focusing on green chemistry approaches and improved regioselectivity. These advances aim to make the compound more accessible for research and industrial applications.

Expansion of Medicinal Applications

The medicinal chemistry community is exploring derivatives of 5-Fluoro-2-Tetralone to develop new therapeutic agents with improved efficacy and reduced side effects . This research leverages the compound's biological activities to address unmet medical needs.

Material Science Innovations

In material science, researchers are investigating how the incorporation of 5-Fluoro-2-Tetralone and its derivatives can enhance the properties of polymers and specialty materials . These innovations could lead to materials with improved performance characteristics for specialized applications.

The continued research on 5-Fluoro-2-Tetralone promises to yield valuable insights and applications across multiple disciplines, highlighting the enduring importance of this fluorinated compound in chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume